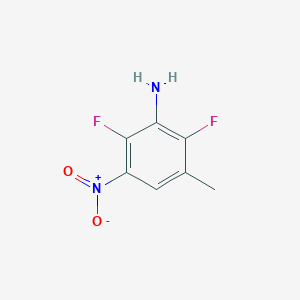

2,6-Difluoro-3-methyl-5-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

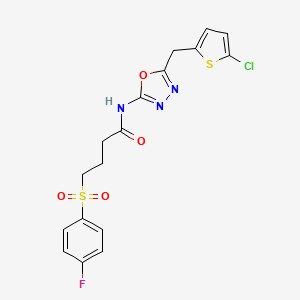

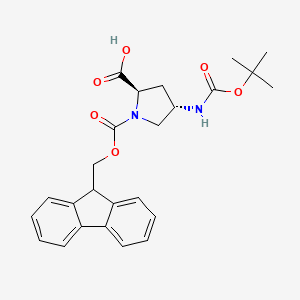

“2,6-Difluoro-3-methyl-5-nitroaniline” is a chemical compound with the molecular formula C6H4F2N2O2 . It is a solid at room temperature . The compound is stored in a dark place under an inert atmosphere .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with two fluorine atoms, one methyl group, and one nitro group . The molecular weight of the compound is 174.11 .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It is stored in a dark place under an inert atmosphere .

Wissenschaftliche Forschungsanwendungen

Oxidation and Derivative Formation

One study discusses the oxidation of substituted anilines, including 2,6-difluoroaniline, to their corresponding nitroso-compounds using peroxybenzoic acid. This process leads to the formation of compounds like 4-fluoro-2,1,3-benzoxadiazole upon treatment with sodium azide, which, when nitrated, gives a 7-nitro derivative (Nunno, Florio, & Todesco, 1970).

Synthesis of Complex Organic Molecules

Another research effort outlines the synthesis of Pyrrolo[4,3,2-de]quinolines from specific quinoline derivatives. This complex synthetic route involves converting 2-amino-4-nitrophenol and related compounds into various intermediates, showcasing the potential of nitroaniline derivatives in synthesizing complex organic structures with potential biological activity (Roberts, Joule, Bros, & Álvarez, 1997).

Antimicrobial Activity

A study on the antimicrobial activity of 2-methyl-5-nitroaniline derivatives reveals that some synthesized compounds exhibited good antimicrobial properties compared to standard drugs. This suggests the potential use of nitroaniline derivatives in developing new antimicrobial agents (Lingappa, Kikkeri, Devaraju, & Sreedharamurthy, 2011).

Photochemical Properties and Applications

Research into the photochemical properties of 2,6-difluoro-4-nitroanisole and its interactions with nucleophiles indicates the potential of 2,6-difluoro-4-nitrophenyl ethers as improved biochemical photoprobes. This is especially relevant for photoaffinity labeling reagents in protein studies, where the specific photoreactivity can aid in the precise labeling of target molecules (Casado, Cervera, Marquet, & Moreno‐Mañas, 1995).

Differentiation of Isomers

A study on the differentiation of fluoronitroaniline isomers using negative-ion electrospray mass spectrometry demonstrates the analytical applications of nitroaniline derivatives. It shows how specific fragmentation patterns can help in distinguishing between various isomeric forms, important in analytical chemistry and quality control of synthesized compounds (Gierczyk, Grajewski, & Zalas, 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that nitroaniline compounds often interact with various enzymes and proteins within biological systems .

Mode of Action

It is known that nitroaniline compounds can undergo various reactions, such as nitration and bromination . The nitro group is a meta director, meaning that it directs subsequent reactions to occur at the meta position .

Biochemical Pathways

Nitroaniline compounds are known to be involved in various biochemical reactions, including those involving the nitro group .

Result of Action

Nitroaniline compounds are known to have various biological activities, which can result in diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

2,6-difluoro-3-methyl-5-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c1-3-2-4(11(12)13)6(9)7(10)5(3)8/h2H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUICVYNUNJZMRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)N)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide](/img/structure/B2610072.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)

![2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2610081.png)

![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline](/img/structure/B2610082.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2610088.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2610091.png)